molecular formula C17H24FN3O3 B3030494 tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate CAS No. 913634-45-4

tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate

Cat. No. B3030494
CAS RN: 913634-45-4
M. Wt: 337.4
InChI Key: YQXVIDHYYXFCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate is a chemical entity that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse applications in medicinal chemistry due to their presence in a variety of biologically active compounds. The specific structure of this compound suggests that it may have potential as an intermediate in the synthesis of pharmaceuticals or as a pharmacologically active molecule itself.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, is synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions from piperidin-4-ylmethanol . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is synthesized via amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate . These methods could potentially be adapted for the synthesis of tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate by incorporating the appropriate fluorophenyl urea moiety.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined by single crystal XRD, and the compound was found to crystallize in the monoclinic system with specific unit cell parameters . The molecular structure of related compounds is also studied using density functional theory (DFT) calculations to predict and confirm the stability and conformation of the molecule . These techniques would be applicable to analyze the molecular structure of tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules. The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, for example, is achieved using BuLi and subsequent reaction with allyl bromides to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions are indicative of the synthetic versatility of piperidine derivatives and could be relevant for further functionalization of tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like tert-butyl groups and fluorophenyl rings can affect these properties. For instance, the crystal packing and intermolecular interactions in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate are characterized by weak C–H···O hydrogen bonds and π–π stacking interactions, which could influence its solubility and melting point . These properties are crucial for the compound's application in drug formulation and should be thoroughly investigated for tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is synthesized through a multi-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate. The total yield of this process is about 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
  • Molecular Structure : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which shares structural similarities, was studied using spectroscopic techniques and X-ray diffraction. This study provided detailed insight into the compound's structure and molecular interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Activity

  • Antibacterial and Anthelmintic Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was evaluated for its antibacterial and anthelmintic activity. It exhibited moderate anthelmintic activity but poor antibacterial activity, demonstrating its potential in specific biological applications (Sanjeevarayappa et al., 2015).

Applications in Drug Synthesis

  • Intermediate in Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. This highlights the role of similar tert-butyl piperidine-1-carboxylates in the development of anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
  • Preparation of Potent Deoxycytidine Kinase Inhibitors : Another compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase inhibitors, was synthesized from a related tert-butyl piperidine-1-carboxylate, demonstrating the utility of these compounds in drug synthesis (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

properties

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-8-14(9-11-21)20-15(22)19-13-6-4-12(18)5-7-13/h4-7,14H,8-11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXVIDHYYXFCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128920
Record name 1,1-Dimethylethyl 4-[[[(4-fluorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate

CAS RN

913634-45-4
Record name 1,1-Dimethylethyl 4-[[[(4-fluorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913634-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[[(4-fluorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.